1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1417567-99-7
VCID: VC2966067
InChI: InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H
SMILES: C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br
Molecular Formula: C8H3BrClF5O
Molecular Weight: 325.46 g/mol

1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

CAS No.: 1417567-99-7

Cat. No.: VC2966067

Molecular Formula: C8H3BrClF5O

Molecular Weight: 325.46 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene - 1417567-99-7

Specification

CAS No. 1417567-99-7
Molecular Formula C8H3BrClF5O
Molecular Weight 325.46 g/mol
IUPAC Name 1-bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H
Standard InChI Key KKVNGIWPKJVOMA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br

Introduction

Structural Characteristics and Identification

1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a complex organohalogen compound consisting of a benzene core with multiple functional groups. The molecule features a bromine atom at position 1, a chlorodifluoromethoxy group (-OCF₂Cl) at position 2, and a trifluoromethyl group (-CF₃) at position 4. This unique arrangement of substituents contributes to its distinctive chemical and physical properties.

Identification Parameters

The compound is identified through several standard chemical identification parameters, summarized in Table 1:

ParameterValue
IUPAC Name1-bromo-2-(chlorodifluoromethoxy)-4-(trifluoromethyl)benzene
Molecular FormulaC₈H₃BrClF₅O
CAS Number1417567-99-7
Molecular Weight325.46 g/mol
MFCDMFCD22581027

The structural configuration includes a planar benzene ring with three electron-withdrawing groups positioned strategically around the aromatic core. The bromine atom and chlorodifluoromethoxy group are positioned adjacent to each other, creating a steric interaction that likely influences the compound's reactivity and conformational properties.

Physicochemical Properties

The physicochemical properties of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene are largely influenced by its halogenated substituents. These functional groups impart significant electronic effects that determine the compound's behavior in various chemical environments.

Physical Properties

Table 2 presents the key physical properties of this compound:

PropertyValue
Physical StateLikely liquid at room temperature (based on similar compounds)
LogP5.34
Heavy Atom Count16
Rotatable Bond Count3
Number of Rings1
Carbon Bond Saturation (Fsp3)0.25
Polar Surface Area9 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The compound exhibits a high lipophilicity as indicated by its LogP value of 5.34, which suggests it would have greater solubility in non-polar solvents than in aqueous solutions. This property is consistent with other highly halogenated aromatic compounds and is largely attributed to the presence of multiple fluorine atoms and the bromine substituent.

Spectroscopic Characteristics

While specific spectroscopic data for this compound is limited in the available literature, its structural features suggest certain characteristic spectral patterns. The presence of fluorine atoms in the trifluoromethyl and chlorodifluoromethoxy groups would make ¹⁹F NMR spectroscopy particularly valuable for structural confirmation. The trifluoromethyl group typically exhibits a distinctive singlet in the ¹⁹F NMR spectrum, while the difluoromethoxy moiety would show a characteristic pattern.

Synthetic Methodologies

The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene likely involves multiple steps of halogenation and substitution reactions. Based on the synthetic routes for similar compounds, several potential pathways can be proposed.

Probable Synthetic Routes

The synthesis may involve a sequence beginning with a suitable trifluoromethylbenzene derivative, followed by regioselective halogenation and chlorodifluoromethoxylation steps. One potential approach is outlined below:

  • Starting with 4-(trifluoromethyl)benzene derivatives

  • Regioselective bromination at position 1

  • Introduction of the chlorodifluoromethoxy group at position 2

Chemical Reactivity

The reactivity of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is largely determined by its electron-withdrawing substituents, which influence the electron density distribution in the aromatic ring.

Applications and Significance

Research Applications

The unique structure of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene makes it valuable in several research areas:

  • Pharmaceutical Intermediate: The compound could serve as a building block in the synthesis of pharmaceutically active molecules, particularly those requiring specific electronic properties or metabolic stability.

  • Agrochemical Development: Halogenated aromatic compounds often exhibit bioactivity relevant to agrochemical applications, including herbicidal, fungicidal, or insecticidal properties.

  • Materials Science: The compound's electronic properties might be exploited in the development of functional materials, such as liquid crystals or electronic components.

Comparison with Related Compounds

To better understand the distinctive features of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene, it is instructive to compare it with structurally related compounds:

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneC₇H₃BrClF₃259.45Lacks the difluoromethoxy group; has chlorine directly attached to the benzene ring
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzeneC₇H₃BrClF₃O275.45Has fluorine instead of trifluoromethyl group; different position of substituents
1-Bromo-2-chloro-4-(trifluoromethyl)benzeneC₇H₃BrClF₃259.45Has chlorine directly attached to the ring instead of a chlorodifluoromethoxy group

The presence of the chlorodifluoromethoxy group in 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene distinguishes it from many related compounds and likely contributes to its unique chemical behavior and potential applications.

Future Research Directions

Expanding Synthetic Applications

Future research might focus on exploring the utility of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene in various synthetic transformations, particularly:

  • Development of novel cross-coupling methodologies specific to this highly functionalized substrate

  • Investigation of its potential in asymmetric synthesis

  • Exploration of selective functional group transformations

Structure-Activity Relationship Studies

The compound's unique substitution pattern could be valuable in structure-activity relationship (SAR) studies for pharmaceutical or agrochemical development. Research into how each substituent contributes to biological activity could yield insights for rational drug design.

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